[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 146092-08-2
VCID: VC21132374
InChI: InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m0/s1
SMILES: CC(C)C1OC(C(O1)CN)CN
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol

[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine

CAS No.: 146092-08-2

Cat. No.: VC21132374

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine - 146092-08-2

Specification

CAS No. 146092-08-2
Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
IUPAC Name [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine
Standard InChI InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m0/s1
Standard InChI Key UUOFRXDFODYHPC-BQBZGAKWSA-N
Isomeric SMILES CC(C)C1O[C@H]([C@@H](O1)CN)CN
SMILES CC(C)C1OC(C(O1)CN)CN
Canonical SMILES CC(C)C1OC(C(O1)CN)CN

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator